N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine
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Overview
Description
N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring, which is further connected to the pyrazole ring through an amine group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine typically involves the reaction of 5-fluoro-2-methylphenylhydrazine with ethyl acetoacetate under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The fluorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate in the development of new drugs targeting various diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Fluoro-2-methylphenyl)-2-(4-phenyl-1-piperazinyl)acetamide
- N-(5-Fluoro-2-methylphenyl)methanesulfonamide
- N-(5-Fluoro-2-methylphenyl)-5-methylpyrazine-2-carboxamide
Uniqueness
N-(5-Fluoro-2-methylphenyl)-1H-pyrazol-4-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications. Compared to similar compounds, it may exhibit different reactivity, selectivity, and potency in its applications.
Properties
Molecular Formula |
C10H10FN3 |
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Molecular Weight |
191.20 g/mol |
IUPAC Name |
N-(5-fluoro-2-methylphenyl)-1H-pyrazol-4-amine |
InChI |
InChI=1S/C10H10FN3/c1-7-2-3-8(11)4-10(7)14-9-5-12-13-6-9/h2-6,14H,1H3,(H,12,13) |
InChI Key |
HUSQOBHPLFRKLB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC2=CNN=C2 |
Origin of Product |
United States |
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